molecular formula C10H14F2N2O2 B2963494 Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate CAS No. 1824348-84-6

Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B2963494
CAS No.: 1824348-84-6
M. Wt: 232.231
InChI Key: NZUSVVISTGILKC-UHFFFAOYSA-N
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Biological Activity

Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate (CAS No. 483366-14-9) is a synthetic organic compound notable for its unique molecular structure, which includes a pyrrolidine ring with cyano and difluoromethyl groups. This compound has garnered attention in the fields of medicinal chemistry and microbiology, particularly for its potential biological activities.

Molecular Characteristics

Property Details
Molecular Formula C10_{10}H14_{14}F2_{2}N2_{2}O2_{2}
Molecular Weight 232.23 g/mol
CAS Number 483366-14-9
Structure Contains tert-butyl ester, cyano group, and difluoromethyl substituents

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using appropriate amines and carbonyl compounds.
  • Introduction of the Cyano Group : Utilized via nucleophilic substitution reactions with cyanide salts.
  • Esterification : Finalized by reacting the pyrrolidine with tert-butyl chloroformate under basic conditions.

The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The cyano group and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to biological targets. The steric hindrance provided by the tert-butyl group may influence the compound's conformation and activity.

Antibacterial Properties

Research indicates that this compound has been utilized in the synthesis of compounds screened for antibacterial activity. In one study, derivatives synthesized from this compound were tested against various bacterial strains at concentrations of 10 µg/disc. The results demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound's structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions. Specific studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, highlighting the potential of this compound in drug design .

Case Studies

  • Antibacterial Screening : A series of derivatives derived from tert-butyl 2-cyano-4,4-difluoropyrrolidine were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher potency than conventional antibiotics, suggesting a promising avenue for further research into their use as antibacterial agents.
  • Enzyme Interaction Analysis : In a study focusing on enzyme inhibition, tert-butyl 2-cyano-4,4-difluoropyrrolidine was shown to interact with specific enzyme sites, leading to significant inhibition rates compared to control compounds. This interaction was characterized using kinetic studies and molecular docking simulations .

Properties

IUPAC Name

tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUSVVISTGILKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824348-84-6
Record name tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate
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